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Dacomitinib metabolite M2 - 1262034-38-7

Dacomitinib metabolite M2

Catalog Number: EVT-266731
CAS Number: 1262034-38-7
Molecular Formula: C27H32ClFN6O4S
Molecular Weight: 591.1
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Product Introduction

Description
Dacomitinib metabolite M2 is also known as Dacomitinib cysteine conjugate. Dacomitinib is second-generation EGFR TKI designed to inhibit both the wild-type (WT) EGFR and EGFR T790M. Dacomitinib can be used in lung cancer.
Overview

Dacomitinib metabolite M2 is a significant compound derived from dacomitinib, an irreversible second-generation tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer. Dacomitinib acts on the epidermal growth factor receptor (EGFR) and is designed to overcome resistance seen with earlier EGFR inhibitors. The compound was approved by the United States Food and Drug Administration under the trade name VIZIMPRO in 2018, marking a notable advancement in targeted cancer therapies .

Source

Dacomitinib is synthesized from various chemical precursors, and its metabolic pathways have been extensively studied to identify its metabolites, including M2. The primary metabolic pathways involve oxidation and conjugation processes, predominantly catalyzed by cytochrome P450 enzymes .

Classification

Dacomitinib belongs to the class of tyrosine kinase inhibitors and is specifically classified as a pan-human epidermal growth factor receptor inhibitor. Its mechanism involves irreversible binding to the EGFR family of receptors, which includes HER1, HER2, and HER4 .

Synthesis Analysis

Methods

The synthesis of dacomitinib involves multi-step organic reactions that typically include:

  1. Formation of the Quinazoline Ring: This is a crucial step where various reagents are used to construct the core structure.
  2. Piperidine Modification: Following the formation of the quinazoline base, modifications are made to introduce piperidine groups, which enhance the compound's binding affinity to its target receptors.

Technical Details

The synthesis is characterized by high selectivity and yield, often employing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of intermediates. Analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm the structure of synthesized compounds .

Molecular Structure Analysis

Structure

The molecular structure of dacomitinib metabolite M2 can be described as follows:

  • Chemical Formula: C22H24ClN5O2
  • Molecular Weight: 427.91 g/mol
  • Structural Features: The compound features a quinazoline backbone with a piperidine ring and a chlorinated aromatic system, contributing to its pharmacological activity.

Data

The structural data for M2 indicates that it retains key functional groups essential for interacting with the EGFR, thus maintaining its efficacy as a metabolite .

Chemical Reactions Analysis

Reactions

Dacomitinib undergoes several metabolic reactions primarily through phase I metabolism. Key reactions include:

  1. Hydroxylation: The piperidine ring undergoes hydroxylation, leading to the formation of various hydroxylated metabolites.
  2. Oxidative Dealkylation: This process results in reactive aldehyde intermediates that can further react with nucleophiles.
  3. Conjugation Reactions: Involvement of glutathione and other conjugating agents leads to stable metabolites that can be excreted .

Technical Details

These reactions are facilitated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which play crucial roles in transforming dacomitinib into its active and inactive metabolites .

Mechanism of Action

Process

Dacomitinib metabolite M2 functions primarily through:

  • Inhibition of Tyrosine Kinase Activity: By binding irreversibly to the EGFR, M2 prevents downstream signaling pathways that promote tumor growth and survival.
  • Blocking Cell Proliferation: The inhibition results in reduced proliferation of cancer cells expressing activated forms of EGFR.

Data

Clinical studies have shown that dacomitinib significantly improves progression-free survival in patients with specific EGFR mutations compared to other treatments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dacomitinib metabolite M2 is typically a white to off-white solid.
  • Solubility: It demonstrates solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: M2 is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Relevant analyses indicate that M2 retains sufficient stability for therapeutic use while being amenable to further metabolic transformations .

Applications

Scientific Uses

Dacomitinib metabolite M2 is primarily studied for its role in cancer therapy as part of clinical pharmacokinetic studies aimed at understanding drug metabolism and efficacy. Its characterization aids in:

  • Understanding Drug Resistance: Research into how metabolites contribute to or mitigate resistance mechanisms against EGFR inhibitors.
  • Therapeutic Monitoring: Development of assays for monitoring metabolite levels in patients undergoing treatment with dacomitinib.
Chemical Characterization of Dacomitinib Metabolite M2

Structural Elucidation and Nomenclature

Dacomitinib metabolite M2, systematically designated as O-desmethyl dacomitinib (chemical name: (E)-N-[4-(3-chloro-4-fluoroanilino)-7-hydroxyquinazolin-6-yl]-4-(piperidin-1-yl)but-2-enamide), is a primary oxidative metabolite of the tyrosine kinase inhibitor dacomitinib. Structural characterization using high-resolution mass spectrometry (LC-Q-Exactive-Orbitrap) reveals that M2 is formed via O-demethylation of the parent compound’s methoxy group (–OCH₃) at the C7 position of the quinazoline ring, resulting in a phenolic hydroxyl group (–OH) [3] [5]. This biotransformation reduces the molecular mass by 14 Da compared to dacomitinib (C₂₄H₂₅ClFN₅O₂, MW: 469.94 g/mol), yielding a molecular formula of C₂₃H₂₃ClFN₅O₂ and a monoisotopic mass of 455.91 g/mol [3] [5]. Key fragment ions observed in tandem MS include m/z 385 (loss of C₅H₁₀N from piperidine) and m/z 319 (cleavage of the butenamide chain), confirming the site of demethylation [1] [4].

  • Table 1: Structural and Nomenclature Comparison of Dacomitinib and M2
ParameterDacomitinibMetabolite M2
IUPAC Name(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(piperidin-1-yl)but-2-enamide(E)-N-[4-(3-chloro-4-fluoroanilino)-7-hydroxyquinazolin-6-yl]-4-(piperidin-1-yl)but-2-enamide
Molecular FormulaC₂₄H₂₅ClFN₅O₂C₂₃H₂₃ClFN₅O₂
Molecular Weight469.94 g/mol455.91 g/mol
Key MS Fragmentsm/z 470 → 385, 319, 152, 124m/z 456 → 385, 319, 138
Site of ModificationMethoxy group (C7)Phenolic hydroxyl (C7)

Synthetic Pathways and Biotransformation Mechanisms

The biosynthesis of M2 occurs predominantly via cytochrome P450 (CYP)-mediated O-demethylation, with CYP2D6 identified as the primary isoform responsible for this conversion in both human and rat hepatic systems [2] [7]. In vitro studies using rat and human liver microsomes (RLM/HLM) demonstrate that chemical inhibition of CYP2D6 reduces M2 formation by >70%, while CYP3A4 inhibition attenuates it by ∼15%, indicating a minor auxiliary role [7]. The kinetic parameters for M2 formation exhibit a Km of 18.3 μM and Vmax of 132 pmol/min/mg protein in HLM, suggesting moderate substrate affinity [5].

The biotransformation mechanism involves:

  • Oxidative Attack: CYP2D6 catalyzes the oxidation of the methoxy group, forming a transient hydroxymethyl intermediate.
  • Formaldehyde Elimination: Subsequent cleavage of the C–O bond releases formaldehyde, yielding the stable phenolic M2 [1] [3].

Notably, M2 retains pharmacological activity similar to dacomitinib, as the demethylation site is distal to the acrylamide group critical for irreversible EGFR binding [5] [10]. In excretion studies, M2 undergoes extensive phase II conjugation (glucuronidation/sulfation) in rats, with 41% of the parent AUC attributed to circulating M2 in plasma [3] [5].

  • Table 2: Enzymatic Parameters for M2 Formation in Hepatic Systems
Enzyme SystemKm (μM)Vmax (pmol/min/mg)Primary MetaboliteInhibition Sensitivity
Human Liver Microsomes (HLM)18.3 ± 2.1132 ± 14M2CYP2D6 inhibitors (e.g., quinidine)
Recombinant CYP2D615.8 ± 1.9148 ± 16M2N/A
Recombinant CYP3A442.6 ± 5.329 ± 3Minor metabolitesKetoconazole

Physicochemical Properties and Stability Profiling

M2 exhibits pH-dependent solubility, with poor aqueous solubility (<5 μg/mL) at physiological pH (7.4) but enhanced solubility (>100 μg/mL) under acidic conditions (pH 2.0) due to protonation of the piperidine nitrogen [5] [6]. Its logP value of 3.2 (calculated) indicates moderate lipophilicity, comparable to dacomitinib (logP 3.8), though the phenolic group increases hydrogen-bonding capacity [6].

Stability studies reveal M2 is susceptible to:

  • Oxidative Degradation: Forms an aldehyde derivative (m/z 454) under peroxide-rich conditions via piperidine ring oxidation [1] [8].
  • Photodegradation: Exposure to UV light (300–400 nm) generates a lactam derivative (m/z 441) through cyclization of the butenamide side chain [3].
  • Thermal Instability: Degrades by >10% at 60°C over 72 hours in plasma matrices [5].

LC-MS/MS analyses quantify M2 using mass transitions of m/z 456→319 (quantifier) and m/z 456→138 (qualifier), with chromatographic retention times (RT) of 8.2 min (C18 column) [5]. The metabolite’s instability necessitates sample acidification during bioanalysis to prevent degradation.

  • Table 3: Physicochemical and Stability Properties of M2
PropertyValue/ConditionAnalytical Method
Aqueous Solubility<5 μg/mL (pH 7.4); >100 μg/mL (pH 2.0)Shake-flask HPLC-UV
logP3.2 (calculated)Reversed-phase HPLC
Photostabilityt₁/₂ = 4.2 h (UV light, 350 nm)Forced degradation + LC-MS
Oxidative StabilityDegrades to aldehyde (IC₅₀ 30.49 μM in HLM)H₂O₂ incubation + LC-MS/MS
Thermal Stability>90% intact (25°C, 72 h); 88% intact (60°C, 72 h)Stability in plasma matrices
MS Detectionm/z 456 → 319 (CE 20 eV); RT 8.2 minUPLC-MS/MS (CORTECS C18)

Compound Names in Article:

  • Dacomitinib
  • O-desmethyl dacomitinib (Metabolite M2)
  • Formaldehyde (Biotransformation byproduct)
  • Aldehyde derivative (Oxidative degradation product)
  • Lactam derivative (Photodegradation product)

Properties

CAS Number

1262034-38-7

Product Name

Dacomitinib metabolite M2

IUPAC Name

(2R)-2-amino-3-[4-[[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]amino]-4-oxo-1-piperidin-1-ylbutan-2-yl]sulfanylpropanoic acid

Molecular Formula

C27H32ClFN6O4S

Molecular Weight

591.1

InChI

InChI=1S/C27H32ClFN6O4S/c1-39-24-12-22-18(26(32-15-31-22)33-16-5-6-20(29)19(28)9-16)11-23(24)34-25(36)10-17(40-14-21(30)27(37)38)13-35-7-3-2-4-8-35/h5-6,9,11-12,15,17,21H,2-4,7-8,10,13-14,30H2,1H3,(H,34,36)(H,37,38)(H,31,32,33)/t17?,21-/m0/s1

InChI Key

JACXJKYDLZNKQS-LFABVHOISA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)CC(CN4CCCCC4)SCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Dacomitinib metabolite M2; UNII-SOA52D3NLL; Dacomitinib cysteine conjugate;

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